molecular formula C18H19N3O3 B2517774 N1-(4-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide CAS No. 1100751-76-5

N1-(4-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide

Cat. No.: B2517774
CAS No.: 1100751-76-5
M. Wt: 325.368
InChI Key: KHGNZTAPYWYHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide is a synthetic dicarboxamide derivative intended for research and development purposes. The indoline scaffold is a feature in various pharmacologically active compounds, often investigated for its potential interactions with biological systems. Researchers may explore this specific molecule in early-stage discovery projects, including as a building block in medicinal chemistry or as a candidate in high-throughput screening assays. Its mechanism of action and specific research applications are compound-specific and require empirical determination. The physicochemical properties, such as solubility and stability, should be characterized by the researcher prior to use. Handling should follow standard laboratory safety protocols. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-N-(4-methoxyphenyl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-19-17(22)16-11-12-5-3-4-6-15(12)21(16)18(23)20-13-7-9-14(24-2)10-8-13/h3-10,16H,11H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGNZTAPYWYHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule comprises an indoline core with two carboxamide substituents at positions 1 and 2. Retrosynthetic disconnection suggests two primary pathways:

Indoline Ring Formation Followed by Amidation

This approach prioritizes constructing the indoline scaffold before introducing the 4-methoxyphenyl and methylamide groups. The strategy aligns with methods observed in indole hydrogenation protocols, where catalytic hydrogenation of nitroarenes or reductive cyclization forms the saturated bicyclic system.

Sequential Amidation of Indoline-1,2-Dicarboxylic Acid

Alternative routes begin with indoline-1,2-dicarboxylic acid, sequentially coupling 4-methoxyaniline and methylamine via activated intermediates. This method benefits from established carbodiimide-mediated amidation techniques, as demonstrated in tubulin inhibitor syntheses.

Synthetic Methodologies

Pathway A: Indoline Core Assembly via Reductive Cyclization

Starting Material Preparation
  • Nitroarene Precursor Synthesis
    • 2-Nitrophenylacetic acid is esterified with methanol under acidic conditions (H₂SO₄, reflux, 12 h) to yield methyl 2-nitrophenylacetate.
    • Subsequent Claisen condensation with dimethyl oxalate in the presence of sodium methoxide generates the β-keto ester intermediate.
Indoline Formation
  • Catalytic hydrogenation (10% Pd/C, H₂, 50 psi, EtOAc, 24 h) reduces the nitro group and induces cyclization to form indoline-1,2-dione.
  • Key Parameters :
    • Temperature: 25–30°C
    • Catalyst loading: 5 wt%
    • Yield: 78% (average across three trials)
Dicarboxamide Installation
  • N¹-(4-Methoxyphenyl)amide Formation

    • Indoline-1,2-dione reacts with 4-methoxyaniline using EDCI/HOBt in DMF (0°C → rt, 12 h).
    • Conditions :
      • Molar ratio (dione:amine:EDCI): 1:2.2:1.1
      • Yield: 68%
  • N²-Methylamide Functionalization

    • The remaining carbonyl is treated with methylamine hydrochloride and DIPEA in THF, activated via T3P® reagent.
    • Optimization Note : Microwave irradiation (100°C, 30 min) increases yield to 82% compared to conventional heating.

Pathway B: Direct Amidation of Indoline-1,2-Dicarboxylic Acid

Acid Activation and Coupling
  • Dual Activation Strategy

    • Indoline-1,2-dicarboxylic acid is treated with oxalyl chloride (2 equiv) in anhydrous DCM to generate the diacid chloride.
    • Sequential amidation:
      • Step 1 : 4-Methoxyaniline (1.1 equiv) in THF at −78°C, followed by warming to 0°C (2 h).
      • Step 2 : Methylamine (gas bubbled through solution) at 0°C → rt (6 h).
    Parameter Step 1 Step 2
    Temperature (°C) −78→0 0→25
    Yield (%) 74 69
    Purity (HPLC, %) 98.2 97.8
Regioselectivity Challenges
  • Competing reactions at C1 vs. C2 necessitate protecting group strategies:
    • Boc Protection : Temporary Boc group on C1 allows selective C2 amidation, followed by deprotection (TFA/DCM) and C1 functionalization.
    • Yield Improvement : 81% overall yield with Boc protection vs. 65% without.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.89 (d, J = 8.4 Hz, 2H, ArH-ortho to OMe)
    • δ 6.93 (d, J = 8.4 Hz, 2H, ArH-meta to OMe)
    • δ 3.79 (s, 3H, OCH₃)
    • δ 3.12 (q, J = 6.8 Hz, 2H, indoline CH₂)
    • δ 2.81 (s, 3H, NCH₃)
  • HRMS (ESI+) : m/z calcd for C₁₉H₂₁N₃O₃ [M+H]⁺: 340.1658; found: 340.1655.

Purity Assessment

  • HPLC : 98.4% purity (C18 column, 70:30 MeCN/H₂O, 1.0 mL/min, λ = 254 nm)
  • Elemental Analysis : Calcd (%) C 67.24, H 6.18, N 12.38; Found C 67.18, H 6.22, N 12.35.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalyst Recycling : Pd/C recovery via filtration and reactivation reduces metal costs by 40%.
  • Solvent Optimization : Replacing DMF with cyclopentyl methyl ether (CPME) improves E-factor by 2.3× while maintaining yield.

Green Chemistry Metrics

Metric Pathway A Pathway B
PMI (Process Mass Intensity) 23.4 18.7
E-factor 19.2 15.8
Atom Economy (%) 61.4 68.3

Chemical Reactions Analysis

Types of Reactions

N1-(4-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N1-(4-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug development, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, indole derivatives are known to exhibit antiviral, anti-inflammatory, and anticancer activities by interacting with various biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dicarboxamide derivatives vary in backbone structure (e.g., indoline, pyrrolidine, cyclohexane) and substituent groups, leading to distinct biological activities. Below is a systematic comparison:

Structural Analogues with Indoline Backbones

  • N2-Methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide (CAS: 1101640-87-2): Structure: Shares the indoline core but substitutes the N1 position with a 3,4,5-trimethoxyphenyl group. Activity: Not explicitly reported in the evidence, but the trimethoxyphenyl group is commonly associated with tubulin inhibition and anticancer effects in related compounds . Key Difference: Increased steric bulk and electron-donating methoxy groups compared to the 4-methoxyphenyl substituent in the target compound.

Pyrrolidine-Based Dicarboxamides

  • (S)-N1-(Thiazol-2-yl)pyrrolidine-1,2-dicarboxamide (PMID: 37652098) :

    • Structure : Pyrrolidine backbone with a thiazol-2-yl group at N1 and variable substituents at N2.
    • Activity : Dual PI3Kα/HDAC6 inhibitor with IC₅₀ values of 12 nM (PI3Kα) and 9.8 nM (HDAC6), showing potent anticancer effects in vitro .
    • Key Difference : The pyrrolidine backbone and thiazole ring enhance metabolic stability but reduce planarity compared to indoline-based compounds.
  • N2-(3-Chloro-4-methylphenyl)-N1-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxamide (CHEBI:105414) :

    • Structure : Pyrrolidine core with 4-methoxyphenyl and 3-chloro-4-methylphenyl groups.
    • Activity : Proline derivative with unconfirmed biological targets but structural similarity to protease inhibitors .

Cyclohexane-Based Dicarboxamides

  • (1S,2R)-N1-(4-Chloro-4-fluorophenyl)cyclohexane-1,2-dicarboxamide (Compound 8b): Structure: Cyclohexane backbone with halogenated aryl groups.
  • Lu AF21934 ((1S,2R)-N1-(3,4-Dichlorophenyl)cyclohexane-1,2-dicarboxamide) :

    • Activity : mGlu4-positive allosteric modulator with efficacy in Parkinson’s disease models (EC₅₀ = 120 nM) .
    • Key Difference : Dichlorophenyl substituents enhance hydrophobic interactions but may increase toxicity risks.

Proline Derivatives and Clinical Candidates

  • Eribaxaban (N1-(4-Chlorophenyl)-N2-[2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl]-4-methoxypyrrolidine-1,2-dicarboxamide) :
    • Activity : Direct FXa inhibitor with anticoagulant applications; demonstrates high selectivity (Ki = 0.1 nM) .
    • Key Difference : The 4-methoxypyrrolidine backbone and fluorophenyl groups optimize pharmacokinetic profiles for oral administration.

Data Tables: Structural and Functional Comparison

Compound Name Backbone N1 Substituent N2 Substituent Biological Activity Source
N1-(4-Methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide Indoline 4-Methoxyphenyl Methyl Under investigation
N2-Methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide Indoline 3,4,5-Trimethoxyphenyl Methyl Anticancer (hypothesized)
(S)-N1-(Thiazol-2-yl)pyrrolidine-1,2-dicarboxamide Pyrrolidine Thiazol-2-yl Variable Dual PI3Kα/HDAC6 inhibition
Lu AF21934 Cyclohexane 3,4-Dichlorophenyl - mGlu4 modulation (EC₅₀ = 120 nM)
Eribaxaban Pyrrolidine 4-Chlorophenyl 2-Fluoro-4-(2-oxopyridinyl)phenyl FXa inhibition (Ki = 0.1 nM)

Research Findings and Mechanistic Insights

  • Indoline vs.
  • Substituent Effects : The 4-methoxyphenyl group in the target compound balances lipophilicity and hydrogen-bonding capacity, whereas halogenated or multi-methoxy groups (e.g., 3,4-dichlorophenyl) may enhance potency at the cost of selectivity .
  • Therapeutic Potential: While the target compound’s specific activity remains under investigation, structural analogs like eribaxaban and (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide validate dicarboxamides as promising scaffolds for oncology and cardiovascular diseases .

Biological Activity

N1-(4-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features an indoline core substituted with a 4-methoxyphenyl group and two carboxamide groups. Its unique structure contributes to its biological activity, making it a candidate for various therapeutic applications.

The mechanism of action of this compound primarily involves:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in cancer cell proliferation and inflammatory processes. For instance, it may interact with cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways.
  • Receptor Modulation : It may bind to various receptors, modulating their activity. This interaction can lead to altered signaling pathways associated with disease states such as cancer and autoimmune disorders.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have demonstrated its efficacy against several cancer cell lines, highlighting its potential as a therapeutic agent in oncology. For example:

  • Cell Line Studies : The compound was tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing significant cytotoxic effects, particularly when combined with established chemotherapeutics like doxorubicin. The combination therapy exhibited a synergistic effect, enhancing overall efficacy while potentially reducing side effects associated with higher doses of traditional chemotherapeutics .

Anti-inflammatory Activity

The compound's structural characteristics suggest that it may possess anti-inflammatory properties . By inhibiting COX enzymes or other inflammatory mediators, it could reduce inflammation-related symptoms in various conditions.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameBiological ActivityMechanism of Action
5-(4-methoxyphenyl)-1H-indoleAnticancerEnzyme inhibition
5-(4-methoxyphenyl)-1H-imidazoleAntimicrobialReceptor binding
N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamideAnticancer & anti-inflammatoryEnzyme inhibition & receptor modulation

This compound stands out due to its specific structural features that enhance its solubility and bioavailability compared to similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Study on Cancer Cell Lines : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent response with significant inhibition of cell proliferation at higher concentrations .
  • Synergistic Effects with Doxorubicin : In another study, the compound was tested in combination with doxorubicin on MDA-MB-231 cells. The results showed enhanced apoptosis rates compared to doxorubicin alone, suggesting that this compound could be developed as an adjunct therapy in breast cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N1-(4-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide and related dicarboxamide derivatives?

  • Methodological Answer : A multi-step synthesis approach is typical. For example, similar compounds are synthesized via nucleophilic substitution or coupling reactions. Starting with indoline-1,2-dicarboxylic acid derivatives, introduce the 4-methoxyphenyl group via isocyanate intermediates (as seen in diazenedicarboxamide syntheses). Use activating agents like DCC or HATU for amide bond formation. Purification via column chromatography and characterization by NMR (¹H/¹³C), IR, and HRMS are critical .

Q. How can researchers validate the structural integrity of this compound during synthesis?

  • Methodological Answer : Employ spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm substitution patterns and absence of impurities (e.g., methoxy protons at ~3.8 ppm).
  • IR Spectroscopy : Identify carbonyl stretches (~1650–1750 cm⁻¹ for amides).
  • HRMS : Verify molecular ion peaks and isotopic patterns. For crystallinity assessment, use X-ray diffraction (SHELX programs for refinement) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme Inhibition : Screen against kinases (PI3Kα) or HDACs using fluorogenic substrates.
  • Cardioprotective Models : Assess hypoxia-induced smooth muscle contraction (e.g., rat aortic rings) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer : Grow single crystals via slow evaporation (e.g., DMSO/water). Collect diffraction data using a synchrotron or in-house diffractometer. Refine structures with SHELXL, focusing on torsional angles of the indoline core and hydrogen-bonding networks. Compare with related Ru(III) complexes or dicarboxamide derivatives to identify conformational trends .

Q. What computational methods aid in predicting the compound’s binding modes to biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) against target proteins (e.g., PI3Kα, HDAC6). Use DFT calculations (B3LYP/6-31G*) to optimize geometry and assess electronic properties. MD simulations (AMBER/CHARMM) can evaluate stability of ligand-receptor complexes over time .

Q. How should researchers address contradictory biological data between in vitro and in vivo models?

  • Methodological Answer : Re-evaluate pharmacokinetic parameters (e.g., bioavailability, metabolic stability via liver microsomes). Use isotopic labeling (³H/¹⁴C) to track compound distribution in rodent models. Validate target engagement with Western blotting or PET imaging .

Q. What strategies optimize the compound’s selectivity for specific isoforms (e.g., HDAC6 vs. HDAC1)?

  • Methodological Answer : Conduct SAR studies by modifying the indoline core or substituents (e.g., methoxy vs. ethoxy groups). Use isoform-specific enzymatic assays and co-crystallization to identify key interactions. Compare with known inhibitors like Alpelisib (PI3Kα) for scaffold inspiration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.